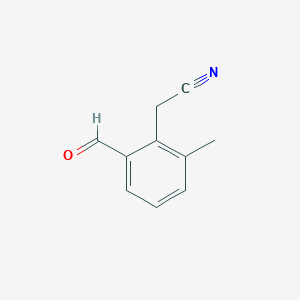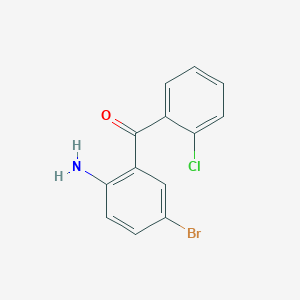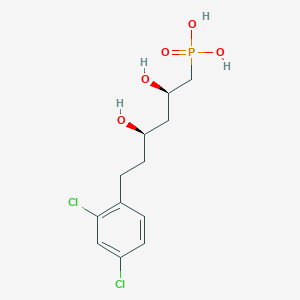
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid, commonly known as clodronate, is a bisphosphonate drug that is widely used in scientific research. Clodronate is a synthetic compound that belongs to the family of pyrophosphate analogs. It is a potent inhibitor of osteoclast-mediated bone resorption and has been extensively studied for its therapeutic potential in various bone-related disorders.
Wirkmechanismus
Clodronate is a potent inhibitor of osteoclast-mediated bone resorption. It works by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme that is essential for the biosynthesis of isoprenoids. Isoprenoids are important for the prenylation of small GTPases, which are involved in the regulation of osteoclast function. By inhibiting the prenylation of small GTPases, clodronate inhibits osteoclast-mediated bone resorption.
Biochemische Und Physiologische Effekte
Clodronate has several biochemical and physiological effects. It inhibits osteoclast-mediated bone resorption, reduces bone turnover, and increases bone mineral density. It also has anti-inflammatory and immunomodulatory effects. Clodronate has been shown to reduce the number of macrophages in various tissues, including bone, liver, and spleen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of clodronate is its ability to selectively deplete macrophages in vivo. This allows researchers to study the role of macrophages in various diseases and to investigate the therapeutic potential of macrophage-targeted therapies. However, clodronate has some limitations. It is not specific to macrophages and can also affect other cell types such as dendritic cells and osteoblasts. It also has a short half-life in vivo, which limits its effectiveness in long-term studies.
Zukünftige Richtungen
Clodronate has several potential future directions for research. One area of interest is the development of more selective macrophage-targeted therapies. Another area of interest is the investigation of the role of macrophages in various diseases such as cancer, autoimmune disorders, and infectious diseases. Clodronate may also have potential applications in tissue engineering and regenerative medicine. Overall, clodronate is a promising drug that has the potential to advance our understanding of macrophage biology and to improve the treatment of various diseases.
Synthesemethoden
Clodronate is synthesized by the reaction of 2-chloroethylphosphonic acid with 2,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with erythro-2,4-dihydroxyhexylamine to yield clodronate.
Wissenschaftliche Forschungsanwendungen
Clodronate has been extensively studied for its therapeutic potential in various bone-related disorders such as osteoporosis, Paget's disease, and bone metastasis. It is also used as a tool to study the role of macrophages in various diseases such as cancer, autoimmune disorders, and infectious diseases.
Eigenschaften
CAS-Nummer |
141263-54-9 |
|---|---|
Produktname |
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid |
Molekularformel |
C12H17Cl2O5P |
Molekulargewicht |
343.14 g/mol |
IUPAC-Name |
[(2R,4R)-6-(2,4-dichlorophenyl)-2,4-dihydroxyhexyl]phosphonic acid |
InChI |
InChI=1S/C12H17Cl2O5P/c13-9-3-1-8(12(14)5-9)2-4-10(15)6-11(16)7-20(17,18)19/h1,3,5,10-11,15-16H,2,4,6-7H2,(H2,17,18,19)/t10-,11-/m1/s1 |
InChI-Schlüssel |
GGAVPGOIUVCRHG-GHMZBOCLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)CC[C@H](C[C@H](CP(=O)(O)O)O)O |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CP(=O)(O)O)O)O |
Andere CAS-Nummern |
141263-54-9 |
Synonyme |
6-(2,4-dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid DCPHHP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



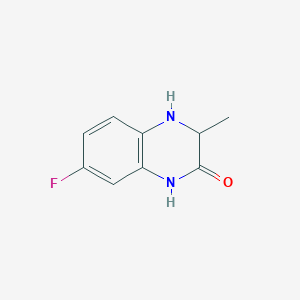
acetate](/img/structure/B138785.png)
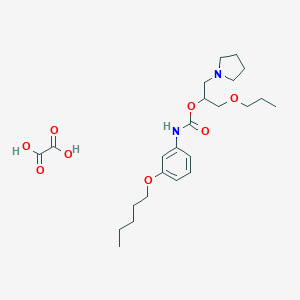
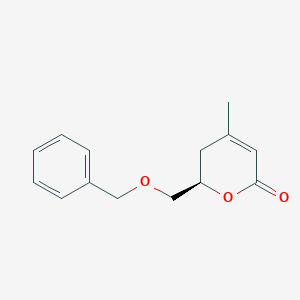
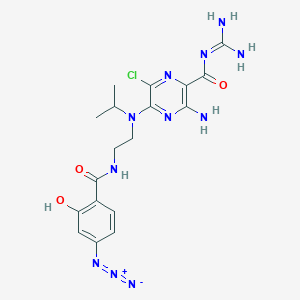
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
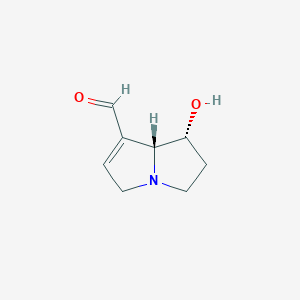
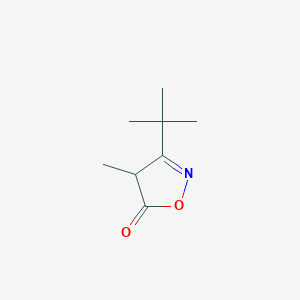
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
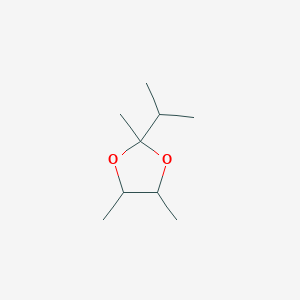
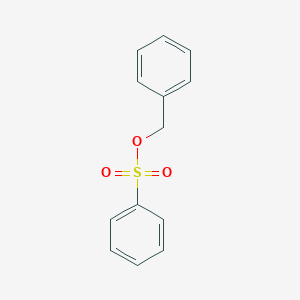
![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
